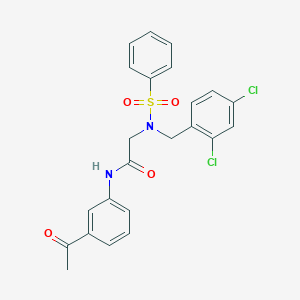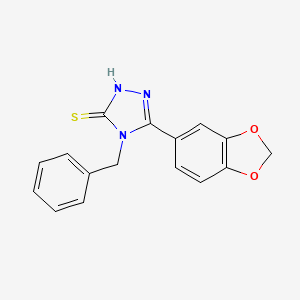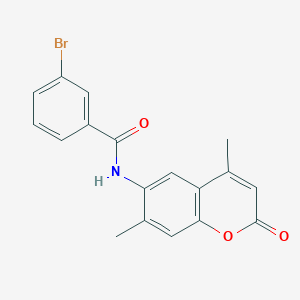![molecular formula C17H16O5 B3591924 ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B3591924.png)
ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate
Descripción general
Descripción
Ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate is a compound with the molecular formula C17H16O5 and a molecular weight of 300.31 . It is also known by the registry number ZINC000001016561 .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES stringCCOC(=O)c1oc2ccc3c(C)cc(=O)oc3c2c1CC . The InChI string is InChI=1/C17H16O5/c1-4-10-14-12(21-16(10)17(19)20-5-2)7-6-11-9(3)8-13(18)22-15(11)14/h6-8H,4-5H2,1-3H3 . Physical and Chemical Properties Analysis
The compound’s solubility in DMSO is unknown . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate and its derivatives are primarily involved in synthesis and structural studies. For example, Ciolkowski et al. (2009) explored the synthesis and structural analysis of chromane derivatives, including 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester, confirming structures through IR, NMR spectroscopy, mass spectrometry, and X-ray analysis (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Esterification and Chemical Transformations
Studies have focused on the esterification of related compounds. Sun, Wang, and Xia (2008) reported on the esterifications of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides, exploring the formation of various products and proposing mechanisms for their formation (Sun, Wang, & Xia, 2008).
Photoluminescent Properties
Research into the photoluminescent properties of these compounds has been conducted. Bai Jing-hua (2011) synthesized and characterized (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, investigating its fluorescence spectrum and properties (Bai Jing-hua, 2011).
Antimicrobial Activities
This compound derivatives have also been studied for their potential antimicrobial properties. Hassan (2014) examined the antibacterial activity of new ethyl 2-oxo-2H-chromene-3-carboxylate complexes against bacteria isolated from wound infections, finding the Lanthanum complex to be particularly effective (Hassan, 2014).
Synthesis of Der
ivatives and Medicinal PotentialFurther research includes the synthesis of various derivatives with potential medicinal applications. Boominathan et al. (2011) described an atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives, which could have implications in medicinal chemistry (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insight into their chemical behavior and potential applications. Gomes et al. (2019) conducted a study on the crystal structures, Hirshfeld surface analysis, and computational study of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, which helps in understanding their molecular conformations and reactivity (Gomes, Low, van Mourik, da Silveira Pinto, de Souza, & Wardell, 2019).
Anticorrosive Properties
Investigations into the anticorrosive properties of these compounds have also been carried out. Shcherbakov, Gorbunova, Burgart, and Saloutin (2014) examined alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, finding them to be effective in inhibiting hydrochloric acid corrosion of mild steel (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Propiedades
IUPAC Name |
ethyl 9-ethyl-4-methyl-2-oxofuro[2,3-h]chromene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-4-10-14-12(21-16(10)17(19)20-5-2)7-6-11-9(3)8-13(18)22-15(11)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXUGZOKHHOEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3591843.png)
![N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide](/img/structure/B3591852.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3591861.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3591871.png)
![4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B3591877.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3591881.png)
![methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3591885.png)

![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3591899.png)
![diethyl 3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3591900.png)
![N-benzyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3591908.png)
![N-[2-(piperazin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B3591921.png)

